d-Glucal d-Glucal
Brand Name: Vulcanchem
CAS No.: 13265-84-4
VCID: VC0013581
InChI: InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
SMILES: C1=COC(C(C1O)O)CO
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

d-Glucal

CAS No.: 13265-84-4

VCID: VC0013581

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

d-Glucal - 13265-84-4

Description

D-Glucal is a cyclic enol ether derivative of sugar, featuring a double bond between carbon atoms 1 and 2 of the ring . Hermann Emil Fischer and Karl Zach first synthesized D-glucal in 1913 from D-glucose . This compound serves as a crucial building block in the synthesis of oligosaccharides, applicable in both solution and solid-phase methods . D-Glucal can be used as a glycosylation donor, reacting with monosaccharides to form longer chains .

The double bond in D-glucal allows for the introduction of various functional groups into a monosaccharide, enabling electrophilic addition to incorporate new atoms like halogens, epoxides, and nitrogen . It also facilitates the introduction of a deoxy position, which is a carbon in the ring lacking an oxygen bond . D-Glucal has applications in studying biological systems, such as selectively binding with amino acids in the active sites of enzymes, aiding in the identification of essential amino acids for catalysis and improving the understanding of enzyme functions .

Similar compounds include Tri-O-acetyl-D-glucal and Tri-O-benzyl-D-glucal, which are also available from chemical suppliers like Sigma-Aldrich . 3,4,6-Tri-O-benzoyl-D-glucal is another related compound . D-Glucal can be utilized as a slow alternative donor substrate for stereospecific glycosyl transfer to inorganic phosphate, yielding 2-deoxy-α-D-glucose 1-phosphate as the product .

CAS No. 13265-84-4
Product Name d-Glucal
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Standard InChI InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
Standard InChIKey YVECGMZCTULTIS-PBXRRBTRSA-N
SMILES C1=COC(C(C1O)O)CO
Canonical SMILES C1=COC(C(C1O)O)CO
Synonyms 1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal;
PubChem Compound 2734736
Last Modified Sep 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator